molecular formula C17H25NO5 B12273600 L-Tyrosine, N-[(1,1-dimethyl ethoxy) carbonyl]-2,6

L-Tyrosine, N-[(1,1-dimethyl ethoxy) carbonyl]-2,6

Cat. No.: B12273600
M. Wt: 323.4 g/mol
InChI Key: SJIKVTQQVPLJEA-UHFFFAOYSA-N
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Description

L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-2,6 (CAS: 945669-52-3 or 99953-00-1), is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group on the amine moiety and methyl substituents at the 2- and 6-positions of the aromatic ring. This compound is industrially synthesized as an intermediate for peptide synthesis and pharmaceutical applications, with a reported monthly production capacity of 1,000 kg. Its structure combines the tyrosine backbone with protective and steric modifications, enhancing stability during synthetic processes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(4-hydroxy-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5/c1-10-7-12(19)8-11(2)13(10)9-14(15(20)22-6)18-16(21)23-17(3,4)5/h7-8,14,19H,9H2,1-6H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIKVTQQVPLJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)OC)NC(=O)OC(C)(C)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The most straightforward route to this compound involves alkylation of the phenolic hydroxyl group in Boc-L-tyrosine methyl ester using bromoethane. This method, referenced in ChemicalBook, capitalizes on the stability of the Boc and methyl ester groups under mildly basic conditions.

Reaction Mechanism and Conditions

The phenolic oxygen of Boc-L-tyrosine methyl ester undergoes nucleophilic substitution with bromoethane in the presence of a base such as potassium carbonate. The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or acetone at reflux temperatures (60–80°C) for 12–24 hours. The Boc group remains intact due to its resistance to basic conditions, while the methyl ester is similarly stable.

Key reagents and conditions:

  • Substrate: Boc-L-tyrosine methyl ester
  • Alkylating agent: Bromoethane (1.2–2.0 equivalents)
  • Base: K₂CO₃ (2.0 equivalents)
  • Solvent: DMF or acetone
  • Temperature: 60–80°C
  • Reaction time: 12–24 hours

Multi-Step Synthesis via Mitsunobu Etherification

A more versatile approach, detailed in a 2021 patent, involves sequential protection, etherification, and deprotection steps starting from L-tyrosine. This method employs Mitsunobu chemistry to install the ethyl ether group, enabling higher regioselectivity and yields.

Stepwise Synthesis

Esterification and Trifluoroacetylation

L-Tyrosine is first esterified with methanol under acidic conditions to form L-tyrosine methyl ester hydrochloride. Subsequent treatment with trifluoroacetic anhydride (TFAA) in the presence of a base (e.g., triethylamine) introduces a trifluoroacetyl (TFA) group on the α-amino moiety.

Reaction conditions:

  • Esterification: Methanol, HCl catalyst, reflux (65°C), 6 hours.
  • Trifluoroacetylation: TFAA (1.5 equivalents), triethylamine (2.0 equivalents), dichloromethane (DCM), 0–5°C → room temperature, 4 hours.
Mitsunobu Etherification

The TFA-protected intermediate undergoes Mitsunobu reaction with ethanol, utilizing triphenylphosphine (PPh₃) and di-tert-butyl azodicarboxylate (DBAD) to form the ethyl ether. This step proceeds in tetrahydrofuran (THF) at 0–5°C, followed by warming to room temperature.

Key parameters:

  • Alcohol: Ethanol (1.2 equivalents)
  • Reagents: PPh₃ (1.2 equivalents), DBAD (1.2 equivalents)
  • Solvent: THF
  • Temperature: 0°C → room temperature
  • Monitoring: HPLC ensures >95% conversion.
Hydrolysis and Boc Protection

The methyl ester and TFA groups are hydrolyzed using aqueous potassium carbonate, yielding 4-ethoxy-L-phenylalanine. Finally, the α-amino group is protected with a Boc group via reaction with di-tert-butyl dicarbonate (Boc₂O) in a biphasic system.

Conditions:

  • Hydrolysis: K₂CO₃ (2.0 equivalents), H₂O/MeOH, room temperature, 3 hours.
  • Boc protection: Boc₂O (1.1 equivalents), NaHCO₃ (3.0 equivalents), dioxane/H₂O, 0°C → room temperature, 12 hours.

Yield and Scalability

The patent reports an 85.2% yield for the etherification/hydrolysis steps and 86.6% yield for Boc protection, resulting in a cumulative yield of 73.7% . Advantages include:

  • High regioselectivity: Mitsunobu avoids side reactions at the carboxyl or amino groups.
  • Scalability: THF and PPh₃ are commercially available in bulk.

However, the need for azodicarboxylates and triphenylphosphine increases costs, and purification of intermediates adds complexity.

Comparative Analysis of Methods

Parameter Direct Alkylation Mitsunobu Route
Steps 1 4
Total Yield ~65% (estimated) 73.7%
Key Reagents Bromoethane, K₂CO₃ TFAA, PPh₃, DBAD, Boc₂O
Purification Complexity Moderate High (multiple chromatographies)
Cost Low High (due to Mitsunobu reagents)
Scalability Suitable for bulk synthesis Requires optimization

Side Reactions and Mitigation Strategies

Ester Hydrolysis

In both methods, the methyl ester is susceptible to hydrolysis under basic conditions. Using anhydrous solvents and controlled reaction times minimizes this side reaction.

Di-Alkylation

Excess bromoethane in Method 1 may lead to etherification at the carboxylate oxygen. Stoichiometric control and gradual reagent addition are critical.

Triphenylphosphine Oxide Byproduct

The Mitsunobu reaction generates triphenylphosphine oxide, which complicates purification. Filtration through silica gel or aqueous workups are employed for removal.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine, N-[(1,1-dimethyl ethoxy) carbonyl]-2,6 undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the Boc protecting group.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Trifluoroacetic acid (TFA) is often used to remove the Boc group.

    Substitution: Various nucleophiles can be used to substitute the Boc group under mild conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: L-tyrosine and its derivatives.

    Substitution: Various substituted tyrosine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
L-Tyrosine derivatives, including N-[(1,1-dimethyl ethoxy) carbonyl]-2,6, serve as essential building blocks in the synthesis of complex organic molecules. The compound is often utilized in peptide synthesis and the development of pharmaceuticals due to its ability to undergo various chemical reactions while maintaining stability under specific conditions .

Synthetic Routes
The synthesis typically involves protecting the amino group using tert-butoxycarbonyl (Boc) groups. This is followed by the protection of the hydroxyl group through esterification with benzyl bromide. Such methodologies are crucial for producing derivatives with desired functional groups for further reactions.

Biological Applications

Enzyme-Substrate Interactions
Research indicates that L-Tyrosine derivatives are useful in studying enzyme-substrate interactions. The modified structure can enhance binding affinity and specificity, making it a valuable tool for biochemical research .

Pharmacokinetics and Therapeutic Potential
A notable study investigated the pharmacokinetics of L-Tyrosine loading in adolescents with anorexia nervosa. The results showed significant increases in blood tyrosine levels post-supplementation, suggesting potential therapeutic benefits for mood regulation and cognitive function in individuals with eating disorders .

Medical Applications

Drug Delivery Systems
L-Tyrosine derivatives are being explored for their potential use in drug delivery systems. The lipophilic nature of N-[(1,1-dimethyl ethoxy) carbonyl]-2,6 enhances cellular uptake of therapeutic agents. This property is particularly beneficial in designing targeted drug delivery systems that require efficient penetration through cell membranes .

Precursor for Pharmaceuticals
The compound is also investigated as a precursor for synthesizing various pharmaceuticals. Its ability to be modified into different functional groups allows for the development of drugs targeting specific pathways or receptors within biological systems .

Industrial Applications

Specialty Chemicals Production
In industrial settings, L-Tyrosine derivatives are utilized in producing specialty chemicals. Their unique chemical properties make them suitable for applications ranging from surfactants to polymers .

Case Study 1: Pharmacokinetics in Anorexia Nervosa

A study involving two adolescents with anorexia nervosa demonstrated the effects of L-Tyrosine supplementation on blood levels and psychological outcomes. The findings indicated a correlation between tyrosine levels and mood improvement, warranting further research into its therapeutic applications .

Case Study 2: Synthesis of Peptide Derivatives

Research on synthesizing selectively protected L-Dopa derivatives from L-Tyrosine highlighted the compound's versatility in creating biologically active peptides. This study showcased various synthetic pathways leading to high yields of desired products .

Data Tables

Application AreaDescriptionKey Findings
Chemical Synthesis Used as a building block for complex moleculesEssential for peptide synthesis
Biological Research Studied for enzyme interactionsEnhances binding affinity
Medical Use Explored for drug deliveryImproved cellular uptake observed
Industrial Use Production of specialty chemicalsVersatile applications across industries

Mechanism of Action

The mechanism of action of L-Tyrosine, N-[(1,1-dimethyl ethoxy) carbonyl]-2,6 involves its interaction with various molecular targets and pathways. The Boc group provides stability and protects the amino group from unwanted reactions. This allows the compound to participate in specific reactions and pathways, leading to the formation of desired products.

Comparison with Similar Compounds

L-Tyrosine, N-[(1,1-Dimethylethoxy)Carbonyl]-N-Methyl-, Methyl Ester (CAS: Not specified)

  • Molecular Formula: C₁₆H₂₃NO₅
  • Molar Mass : 309.36 g/mol
  • Key Differences: Addition of an N-methyl group and a methyl ester on the carboxyl group. The N-methyl group may reduce hydrogen-bonding capacity, affecting interactions in peptide synthesis.

Comparison with Insecticidal Carbamates

Hexaflumuron (CAS: 86479-06-3)

  • Molecular Formula : C₁₆H₈Cl₂F₆N₂O₃
  • Key Features :
    • Contains a 2,6-difluorobenzoyl group and a tetrafluoroethoxy-substituted phenylurea backbone.
    • Activity : Acts as a chitin synthesis inhibitor in insects.
  • Structural Contrast :
    • While both compounds have carbamate/carbonyl groups, hexaflumuron’s fluorine substituents enhance electronegativity and metabolic stability, making it suitable for pesticidal use. In contrast, the 2,6-dimethyl substitution in the tyrosine derivative prioritizes steric protection for peptide synthesis.

Comparison with Pharmaceutical Carbamates

Peliglitazar (CAS: 331744-64-0)

  • Molecular Formula : C₃₀H₃₀N₂O₇
  • Key Features :
    • Dual PPAR-α/γ agonist for treating type II diabetes and dyslipidemia.
  • Structural Contrast: Peliglitazar’s methoxyphenoxycarbonyl group and extended hydrophobic tail enable receptor binding, unlike the compact 2,6-dimethyltyrosine-Boc structure. This highlights how carbamate groups in pharmaceuticals are tailored for target specificity rather than peptide protection.

Comparison with Anticonvulsant/Analgesic Derivatives

(R,S)-2-{2-[2-(2-Chloro-6-Methylphenoxy)Ethoxy]Ethyl}Amino-1-Phenylethan-1-Ol (Compound 27 in )

  • Key Features: 2-Chloro-6-methylphenoxy substitution linked via ethoxyethyl spacer. Activity: Exhibits anticonvulsant and sedative effects.
  • Structural Contrast: Both compounds feature 2,6-disubstituted aromatic rings, but the tyrosine derivative’s Boc group and amino acid backbone limit CNS penetration. The ethoxyethyl linker in Compound 27 enhances bioavailability for neurological applications.

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Primary Application
Target Tyrosine Derivative Not explicitly provided Boc, 2,6-dimethyl Peptide synthesis
N-Methyl-Boc-Tyrosine Methyl Ester C₁₆H₂₃NO₅ 309.36 Boc, N-methyl, methyl ester Synthetic intermediate
Hexaflumuron C₁₆H₈Cl₂F₆N₂O₃ 461.15 2,6-difluoro, tetrafluoroethoxy Insecticide
Peliglitazar C₃₀H₃₀N₂O₇ 530.60 Methoxyphenoxycarbonyl Diabetes therapy
Compound 27 C₂₀H₂₅ClNO₃ 362.87 2-Chloro-6-methylphenoxy Anticonvulsant/analgesic

Research Findings and Implications

  • Steric Effects : The 2,6-dimethyl substitution in the tyrosine derivative provides steric shielding, critical for preventing racemization in peptide synthesis. In contrast, smaller substituents (e.g., fluorine in hexaflumuron) optimize pesticidal activity by enhancing target binding.
  • Bioactivity : Ethoxyethyl linkers (as in Compound 27) improve CNS activity, whereas the Boc group in the tyrosine derivative limits biological interactions outside synthetic applications.
  • Synthetic Utility : The Boc-protected tyrosine’s industrial-scale production highlights its role in solid-phase peptide synthesis, contrasting with specialized carbamates like Peliglitazar, which require tailored structures for drug efficacy.

Biological Activity

L-Tyrosine, particularly in its modified form N-[(1,1-dimethyl ethoxy) carbonyl]-2,6 (often referred to as Dmt), has garnered attention in various fields of research due to its significant biological activities. This article delves into the pharmacological properties, biochemical mechanisms, and potential therapeutic applications of this compound.

Molecular Structure:

  • Name: L-Tyrosine, N-[(1,1-dimethyl ethoxy) carbonyl]-2,6
  • CAS Number: 123715-02-6
  • Molecular Formula: C₁₁H₁₅N₁O₃
  • Molecular Weight: 209.242 g/mol

Physical Properties:

PropertyValue
Density1.2 ± 0.1 g/cm³
Boiling Point412.8 ± 45.0 °C
Flash Point203.4 ± 28.7 °C

L-Tyrosine plays a critical role in neurotransmitter synthesis and has been implicated in various physiological processes:

  • Neurotransmitter Precursor: L-Tyrosine is a precursor to catecholamines (dopamine, norepinephrine, epinephrine), which are vital for mood regulation and cognitive function.
  • Antioxidant Properties: It exhibits antioxidant activity that may protect cells from oxidative stress, potentially impacting neurodegenerative diseases.
  • Receptor Affinity Enhancement: The dimethyl modification enhances the affinity of opioid peptides to their receptors, suggesting potential analgesic properties .

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of Dmt:

  • Analgesic Effects: Research indicates that Dmt significantly enhances the analgesic effects of opioid peptides by improving receptor binding and functional bioactivity .
  • Anticancer Potential: Investigations into Dmt derivatives have shown promising cytotoxic effects against various cancer cell lines, including colon cancer (HCT116) and lung cancer (A549). Notably, certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .

Case Studies

Case Study 1: Analgesic Activity
In a study examining the effects of Dmt on pain response in animal models, it was found that administration resulted in a significant reduction in pain behaviors compared to controls. This suggests a potential application for Dmt in pain management therapies.

Case Study 2: Cancer Cell Line Studies
A series of experiments conducted on HCT116 cells treated with Dmt demonstrated a marked increase in cell cycle arrest at the G1/S phase when compared to untreated controls. Flow cytometry analysis revealed that Dmt treatment led to a 51.33% accumulation in this phase, indicating its potential as an anticancer agent .

Summary of Biological Activities

Activity TypeObserved EffectReference
Analgesic ActivityEnhanced opioid receptor affinity
Antioxidant ActivityReduction of oxidative stress
CytotoxicitySelective toxicity towards HCT116

Pharmacokinetic Profile

ParameterValue
BioavailabilityHigh
Half-lifeVariable (dependent on formulation)

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